1-Methyl-1-(oxolan-2-ylmethyl)guanidine
Overview
Description
1-Methyl-1-(oxolan-2-ylmethyl)guanidine is a chemical compound with the molecular formula C₇H₁₅N₃O and a molecular weight of 157.21 g/mol This compound is characterized by the presence of a guanidine group substituted with a methyl group and an oxolan-2-ylmethyl group
Preparation Methods
The synthesis of 1-Methyl-1-(oxolan-2-ylmethyl)guanidine typically involves the reaction of guanidine derivatives with oxolan-2-ylmethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
1-Methyl-1-(oxolan-2-ylmethyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1-(oxolan-2-ylmethyl)guanidine has several scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound can be used as a probe to study biological processes involving guanidine derivatives.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(oxolan-2-ylmethyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxolan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating biological pathways .
Comparison with Similar Compounds
1-Methyl-1-(oxolan-2-ylmethyl)guanidine can be compared with other guanidine derivatives such as:
1-Methylguanidine: Lacks the oxolan-2-ylmethyl group, resulting in different chemical and biological properties.
1-(Oxolan-2-ylmethyl)guanidine: Similar structure but without the methyl group on the guanidine nitrogen, which may affect its reactivity and binding properties.
N-Methyl-N’-[(tetrahydro-2-furanyl)methyl]guanidine: Another similar compound with slight structural variations that can influence its applications and effectiveness.
Properties
IUPAC Name |
1-methyl-1-(oxolan-2-ylmethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-10(7(8)9)5-6-3-2-4-11-6/h6H,2-5H2,1H3,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMAMBASECUGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.